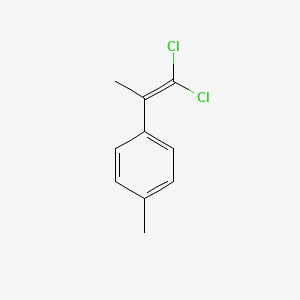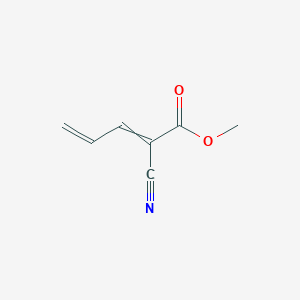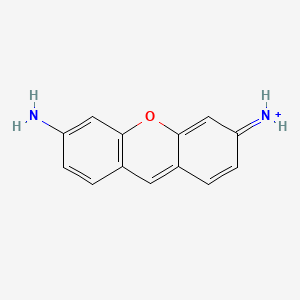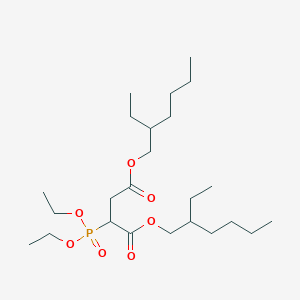
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate is an organophosphorus compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes two ethylhexyl groups and a diethoxyphosphoryl group attached to a butanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated HCl gas. The reaction is then continued at a higher temperature of 40-70°C for 1-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then subjected to washing, filtration, and distillation processes to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The ethylhexyl and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, reduced organophosphorus compounds, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate signaling pathways, including PPARα activation, which is involved in lipid metabolism and glucose homeostasis . Additionally, it can induce oxidative stress and reactive oxygen species production, leading to various cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features but different applications and toxicity profiles.
Bis(2-ethylhexyl) phosphate: Another organophosphorus compound used as a lubricant additive and metal extractant.
Bis(2-ethylhexyl) terephthalate: Used in the production of flexible PVC products and has similar plasticizing properties.
Uniqueness
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate is unique due to its specific combination of ethylhexyl and diethoxyphosphoryl groups, which confer distinct chemical and physical properties. Its versatility in various applications, ranging from industrial to biomedical fields, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
78897-69-5 |
|---|---|
Formule moléculaire |
C24H47O7P |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate |
InChI |
InChI=1S/C24H47O7P/c1-7-13-15-20(9-3)18-28-23(25)17-22(32(27,30-11-5)31-12-6)24(26)29-19-21(10-4)16-14-8-2/h20-22H,7-19H2,1-6H3 |
Clé InChI |
AFEXHLCFNWEGEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


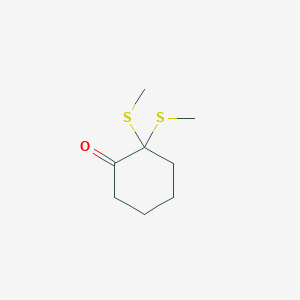
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)
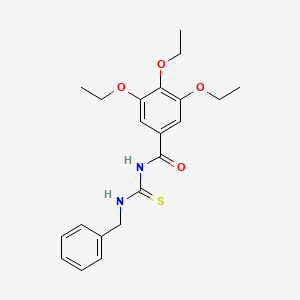
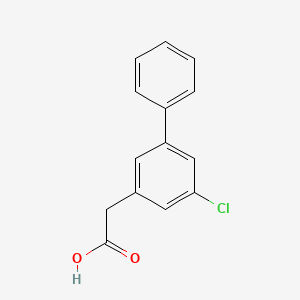
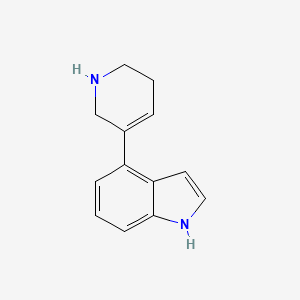

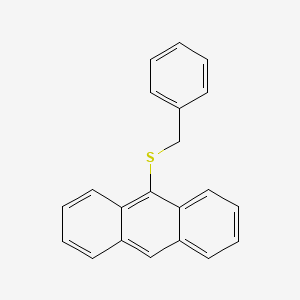
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
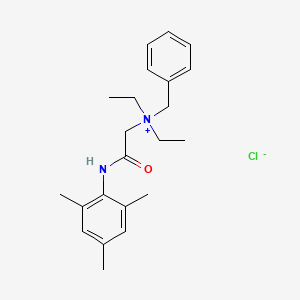
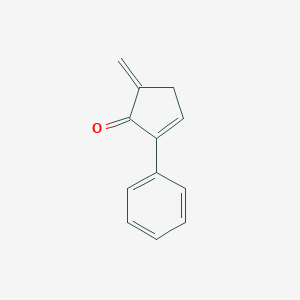
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
